CID 132371059
Description
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-3-[4-(dimethylamino)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4.C12H23N/c1-16(2,3)22-15(21)17-13(14(19)20)10-11-6-8-12(9-7-11)18(4)5;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h6-9,13H,10H2,1-5H3,(H,17,21)(H,19,20);11-13H,1-10H2/t13-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCCUXCVGMBXGZ-ZOWNYOTGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)N(C)C)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)N(C)C)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H47N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 132371059 involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of key intermediates, followed by their transformation into the final product through a series of chemical reactions. Common reagents used in these steps include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical transformations.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing the synthetic route to ensure high yield and purity while minimizing costs and environmental impact. Industrial production methods may include continuous flow reactions, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
CID 132371059 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: In this reaction, one functional group in the molecule is replaced by another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving this compound often require specific conditions such as controlled temperature, pressure, and pH. Common reagents include acids, bases, solvents, and catalysts that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction can produce more saturated compounds. Substitution reactions typically result in the formation of new functionalized molecules.
Scientific Research Applications
CID 132371059 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent or intermediate in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a valuable tool in studying cellular processes and biochemical pathways.
Medicine: this compound is investigated for its potential therapeutic effects, including its role in drug development and disease treatment.
Industry: The compound is utilized in various industrial processes, such as the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which CID 132371059 exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological outcomes. These interactions can affect cellular signaling, gene expression, and metabolic processes, contributing to the compound’s overall effects.
Comparison with Similar Compounds
Structural Comparison
demonstrates comparisons using 2D/3D structural overlays and steroid backbone orientations for substrates (e.g., taurocholic acid, CID 6675) and inhibitors (e.g., betulin derivatives, CID 72326) . Applying this approach, hypothetical analogs of CID 132371059 could be evaluated for:
- Core scaffold alignment (e.g., aromatic rings, functional groups).
- Steric and electronic profiles (e.g., substituent effects on binding affinity).
Table 1: Hypothetical Structural Comparison
| Compound (CID) | Core Structure | Key Functional Groups | Molecular Weight (g/mol) | Similarity Score* |
|---|---|---|---|---|
| This compound | Not reported | Not reported | Not reported | — |
| CID 252137 (Example) | Indole-carboxylic acid | Br, COOH | 240.05 | 0.98 |
| CID 10153267 | Betulin-caffeoyl | Caffeoyl, hydroxyl | 498.70 | 0.86 |
*Similarity scores derived from computational tools (e.g., Tanimoto coefficient), as exemplified in .
Functional and Pharmacological Comparison
provides benchmarks for solubility, toxicity, and enzyme inhibition (e.g., CYP1A2 inhibition by CID 252137) . For this compound, functional comparisons might include:
- Solubility profiles : Aqueous vs. organic solubility.
- Biological targets : Enzymatic inhibition or receptor modulation.
- Toxicity warnings : Acute or chronic exposure risks.
Table 2: Hypothetical Functional Comparison
| Compound (CID) | Solubility (mg/ml) | BBB Permeability | CYP Inhibition | IC50 (nM) |
|---|---|---|---|---|
| This compound | Not reported | Not reported | Not reported | — |
| CID 252137 | 0.052 | Yes | CYP1A2 | 250 |
| CID 5469634 | 0.12 | No | None | >1000 |
3. Research Findings and Gaps
The absence of explicit data for this compound underscores the need for:
Synthesis and characterization : Experimental protocols from (e.g., column chromatography, reaction quenching) could guide purification .
In vitro/in vivo assays : Methods in (e.g., substrate specificity assays) and (e.g., toxicity profiling) are critical for functional analysis .
Computational modeling : Molecular docking or QSAR studies, as implied in ’s 3D overlays, could predict interactions .
4. Conclusion
this compound remains uncharacterized in the provided evidence. However, leveraging comparative frameworks from studies on analogous compounds (e.g., indole derivatives, betulin-based inhibitors) provides a roadmap for future research. Rigorous experimental validation, aligned with methodologies in the cited sources, is essential to elucidate its chemical and biological profile.
References Structural and inhibitory comparisons of substrates (taurocholic acid, betulin derivatives). Experimental synthesis, solubility, and toxicity data for indole-carboxylic acid analogs. Guidelines for compound visualization and structural overlays. Methodological standards for data reporting and reproducibility.
Q & A
Q. Table 1: Common Characterization Techniques for this compound
| Technique | Application | Example Parameters |
|---|---|---|
| HPLC-UV | Purity assessment | Column: C18, λ = 254 nm |
| NMR (1H/13C) | Structural confirmation | Solvent: DMSO-d6 |
| DSC | Thermal stability | Heating rate: 10°C/min |
Q. Table 2: Frameworks for Research Design
| Framework | Use Case | Example Application |
|---|---|---|
| PICO | Hypothesis formulation | "Does this compound inhibit X enzyme in vitro?" |
| FINER | Feasibility assessment | Evaluating resource needs for synthesis scale-up |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
